Diarylide Yellow

Description

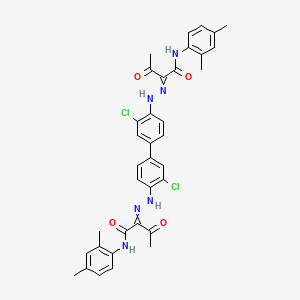

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34Cl2N6O4/c1-19-7-11-29(21(3)15-19)39-35(47)33(23(5)45)43-41-31-13-9-25(17-27(31)37)26-10-14-32(28(38)18-26)42-44-34(24(6)46)36(48)40-30-12-8-20(2)16-22(30)4/h7-18,33-34H,1-6H3,(H,39,47)(H,40,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBRPFISOTXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34Cl2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5102-83-0 | |

| Record name | Pigment Yellow 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5102-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 21100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005102830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment yellow 13 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8RYS681QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diarylide Yellow: A Deep Dive into Synthesis and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Diarylide yellows are a significant class of organic pigments, widely utilized in printing inks, coatings, and plastics due to their brilliant color, good lightfastness, and thermal stability.[1][2] This technical guide provides an in-depth exploration of their synthesis, molecular structure, and key physicochemical properties, presenting data in a structured format for researchers and professionals in relevant fields.

Core Synthesis Pathway

The fundamental synthesis of diarylide yellow pigments involves a two-step process: the tetrazotization of an aromatic diamine, followed by a coupling reaction with one or more acetoacetarylides.[1][3] The most common aromatic diamine used is 3,3'-dichlorobenzidine (B165656).[3][4]

Step 1: Tetrazotization of 3,3'-Dichlorobenzidine

In this initial step, 3,3'-dichlorobenzidine is converted to its corresponding tetrazonium salt. This is typically achieved by reacting it with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5°C).[3][4] The low temperature is crucial to prevent the decomposition of the unstable tetrazonium salt.

Step 2: Azo Coupling

The resulting tetrazonium salt is then reacted with an acetoacetarylide, which acts as a coupling component.[3][4] The specific acetoacetarylide used determines the final properties of the pigment, such as its shade, transparency, and resistance to solvents and light.[4] By varying the substituents on the acetoacetarylide, a wide range of this compound pigments can be produced.[1]

Detailed Experimental Protocols

The following tables outline typical experimental protocols for the synthesis of this compound pigments, with specific examples for Pigment Yellow 12 and a generic procedure.

Table 1: Experimental Protocol for Tetrazotization of 3,3'-Dichlorobenzidine

| Parameter | Value/Description |

| Reactants | |

| 3,3'-Dichlorobenzidine (as dihydrochloride (B599025) salt) | 100 parts |

| Water | 700 parts |

| 31.5% Hydrochloric Acid | 150 parts |

| Sodium Nitrite | 55.5 parts |

| Reaction Conditions | |

| Temperature | 0-5°C |

| Reaction Time | ~60 minutes |

| Procedure | 1. Charge the reactor with 3,3'-dichlorobenzidine dihydrochloride, water, and hydrochloric acid.[3][4] 2. Stir the mixture to form a suspension.[5] 3. Cool the suspension to 0-5°C.[3][4] 4. Add sodium nitrite to the cooled suspension.[3][5] 5. Continue stirring for approximately 60 minutes until the tetrazotization is complete.[3][4] 6. Destroy excess nitrous acid with sulfamic acid.[3] |

| Product | 3,3'-Dichlorobenzidine tetrazonium chloride |

Table 2: Experimental Protocol for Azo Coupling

| Parameter | Value/Description |

| Reactants | |

| Tetrazonium Salt Solution | From previous step |

| Acetoacetarylide (e.g., Acetoacetanilide for PY 12) | Stoichiometric amount |

| Reaction Conditions | |

| pH | Adjusted as needed (e.g., to 10.7 in some cases)[6] |

| Temperature | Can be increased (e.g., to 85°C)[6] |

| Procedure | 1. The tetrazonium salt solution is added to a solution of the acetoacetarylide.[3] 2. The pH and temperature are adjusted to optimize the coupling reaction.[6] 3. The resulting pigment slurry is stirred for a specified time to ensure complete reaction.[6] 4. The pigment is then filtered, washed with water, and dried.[6] |

| Product | This compound Pigment |

Molecular Structure

X-ray crystallography studies have revealed that this compound pigments exist predominantly in the bisketohydrazone tautomeric form rather than the often-depicted diazo form.[1][7] The molecule is nearly planar, which contributes to its crystalline stability.[8][9] The specific conformation and crystal packing influence the pigment's final properties.[7][8]

Physicochemical Properties

The properties of this compound pigments can vary significantly based on their specific chemical structure. The following table summarizes key data for some common this compound pigments.

Table 3: Physicochemical Properties of Selected this compound Pigments

| Property | Pigment Yellow 12 | Pigment Yellow 13 | Pigment Yellow 14 | Pigment Yellow 83 |

| CAS Number | 6358-85-6[9] | 5102-83-0[10][11] | 5468-75-7 | 5567-15-7[2] |

| Molecular Formula | C₃₂H₂₆Cl₂N₆O₄[9] | C₃₆H₃₄Cl₂N₆O₄[10] | C₃₄H₃₀Cl₂N₆O₄[12] | C₃₆H₃₂Cl₄N₆O₈[2] |

| Molecular Weight ( g/mol ) | 629.50[9][13] | 685.6[10] | 657.55[12] | - |

| Melting Point (°C) | 320 (decomposes)[9][13] | - | - | - |

| Density (g/cm³) | 1.22[9][13] | 1.35 | - | 1.5[2] |

| Water Solubility | < 1 mg/mL[9][13] | Insoluble | Insoluble | Insoluble |

| Oil Absorption ( g/100g ) | - | ~40 | 40-74[12] | 58[2] |

| Hue | Yellow[1] | Reddish Yellow | Reddish Yellow[12] | Reddish Yellow[2] |

Conclusion

This compound pigments represent a versatile and commercially important class of colorants. Their synthesis, based on the fundamental chemistry of tetrazotization and azo coupling, allows for a wide range of products with tailored properties. The understanding of their molecular structure, particularly the prevalence of the bisketohydrazone tautomer, is key to explaining their stability and performance characteristics. The data presented in this guide provides a solid foundation for researchers and professionals working with these materials.

References

- 1. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 2. naturalpigments.com [naturalpigments.com]

- 3. US4643770A - Amine-free, easily dispersible this compound pigment compositions - Google Patents [patents.google.com]

- 4. US4648907A - High color strength this compound pigment compositions - Google Patents [patents.google.com]

- 5. US20110061564A1 - this compound Pigments - Google Patents [patents.google.com]

- 6. US8034174B2 - this compound pigments - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]

- 10. This compound | C36H34Cl2N6O4 | CID 73462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pigment Yellow 13 - CAS No.5102-83-0 - this compound AAMX - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 12. chembk.com [chembk.com]

- 13. DIARYLANILIDE YELLOW | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

CAS number and IUPAC name for Diarylide Yellow.

An In-depth Technical Guide to Diarylide Yellow for Researchers and Scientists

This technical guide provides a comprehensive overview of this compound, specifically focusing on the compound identified by CAS number 5102-83-0. It is intended for researchers, scientists, and professionals in drug development who require detailed chemical, physical, and toxicological information on this substance.

Chemical Identification

This compound is a member of the diarylide pigment class, characterized by its vibrant yellow hue. The specific compound detailed in this guide is most commonly referred to as Pigment Yellow 13.

| Identifier | Value |

| CAS Number | 5102-83-0[1][2][3] |

| IUPAC Name | 2-[[2-chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide[4][5] |

| Synonyms | This compound AAMX, Pigment Yellow 13[1] |

| Molecular Formula | C36H34Cl2N6O4[4][5] |

| Molecular Weight | 685.6 g/mol [6] |

Physicochemical Properties

This compound is a solid organic powder with very low solubility in water.[5] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Appearance | Yellow Powder | --INVALID-LINK-- |

| Melting Point | Decomposes above 300 °C | OECD SIDS |

| Water Solubility | 0.35 - 8.1 µg/L | OECD SIDS |

| Solubility in n-octanol | 8.5 - 49.8 µg/L | OECD SIDS |

| Bulk Density | 1.5 g/cm³ | --INVALID-LINK-- |

| pH | 5.0 - 8.0 | --INVALID-LINK--, --INVALID-LINK-- |

Toxicological Profile

This compound pigments are generally considered to have low toxicity due to their very low bioavailability.[7] However, a key consideration is their potential to decompose at high temperatures (above 200°C) to release 3,3'-dichlorobenzidine (B165656), a known carcinogen.[4][8]

| Endpoint | Result | Species |

| Acute Oral LD50 | >3000 mg/kg bw | Rat[5] |

| Acute Dermal LD50 | >3000 mg/kg bw | Not specified[5] |

| Acute Inhalation LC50 | >4.448 mg/m³ | Not specified[5] |

| Carcinogenicity | Not classified as a carcinogen. However, the decomposition product 3,3'-dichlorobenzidine is a suspected human carcinogen. | Not applicable[1][9] |

| Mutagenicity | Non-mutagenic in bacterial tests.[5] | Bacteria[5] |

Experimental Protocols

Detailed experimental protocols for toxicological testing of pigments like this compound typically follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development). For instance, acute oral toxicity studies would be conducted according to OECD Test Guideline 423 . This protocol involves the administration of the test substance to fasted animals, followed by observation for a defined period to assess for signs of toxicity and mortality.

Logical Relationships and Pathways

While there are no known direct signaling pathways associated with this compound due to its inert nature, a critical logical pathway to consider is its thermal decomposition.

Thermal decomposition pathway of this compound.

The primary concern from a toxicological and drug development perspective is the potential for human exposure to 3,3'-dichlorobenzidine (DCB), a decomposition product. The metabolic activation of DCB is a critical pathway leading to its carcinogenic effects.

Metabolic activation pathway of 3,3'-Dichlorobenzidine.

Applications and Considerations

This compound is widely used as a pigment in printing inks, plastics, and coatings.[10][11] It is not used in food or drug applications.[12] For researchers in drug development, it is crucial to be aware of this compound as a potential impurity or a component in packaging materials, where its low migration potential is a key attribute.[13] However, the potential for decomposition under high-temperature processing conditions must be considered.[13]

References

- 1. langridgecolours.com [langridgecolours.com]

- 2. atccolor.com [atccolor.com]

- 3. harwick.com [harwick.com]

- 4. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. This compound | C36H34Cl2N6O4 | CID 73462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. canada.ca [canada.ca]

- 8. artspectrum.com.au [artspectrum.com.au]

- 9. pigments.com [pigments.com]

- 10. Diarylide dye - CAMEO [cameo.mfa.org]

- 11. CAS 5102-83-0: Pigment Yellow 13 | CymitQuimica [cymitquimica.com]

- 12. Summary of Public Comments Received on Five this compound Pigments (CAS 5102-83-0, 5567-15-7, 6358-85-6, 78952-70-2, and 90268-24-9) Draft Screening Assessment Report - Canada.ca [canada.ca]

- 13. Buy this compound | 5102-83-0 | >98% [smolecule.com]

The Discovery and Enduring Legacy of Diarylide Yellow Pigments: A Technical Guide

An in-depth exploration of the synthesis, properties, and applications of a pivotal class of high-performance organic pigments.

Diarylide Yellow pigments, a cornerstone of the yellow organic pigment family, have played a crucial role in the coloration of a vast array of materials for over a century. First synthesized in 1911, these disazo colorants, derived from benzidine, rose to prominence in the 1930s, offering a compelling combination of vibrant color, good tinting strength, and fair to good lightfastness.[1][2] Their development was significantly influenced by historical events; with German imports ceasing during World War I, American manufacturers intensified their research into azo dyes, accelerating the advancement of pigments like Diarylide Yellows.[3] This guide provides a comprehensive technical overview of the discovery, synthesis, and key properties of these enduring pigments for researchers, scientists, and professionals in drug development and related fields.

A Century of Color: Historical Development

The journey of this compound pigments is a significant chapter in the broader history of synthetic organic colorants. Following the discovery of the first azo pigment, Tartrazine Yellow (PY100), in 1884, and the introduction of Hansa Yellows (arylide yellows) in 1909, the first diarylide was synthesized in 1911.[3][4] However, it wasn't until the 1930s that they saw widespread commercial use, initially marketed for rubber applications under trade names like Vulcan Fast Yellows and Oranges.[3] These pigments are formed through the chemical reaction of a doubly diazotized aromatic diamine, typically a derivative of 3,3'-dichlorobenzidine (B165656), with an acetoacetanilide (B1666496) coupling agent.[3][5] This fundamental reaction allows for a wide range of yellow to greenish-yellow shades by varying the specific aromatic diamine and coupling components.[5]

Synthesis of this compound Pigments: A Detailed Look

The manufacturing process for this compound pigments is a two-step diazotization and coupling reaction. The general procedure involves the tetrazotization of a substituted benzidine, most commonly 3,3'-dichlorobenzidine (DCB), followed by its coupling with two equivalents of an acetoacetarylide.

General Experimental Protocol:

-

Tetrazotization of 3,3'-Dichlorobenzidine (DCB):

-

A suspension of 3,3'-dichlorobenzidine is prepared in an acidic aqueous medium, typically using hydrochloric acid.

-

The suspension is cooled to a low temperature, usually between 0-5°C, using ice.

-

A solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature and vigorous stirring. This reaction forms the tetrazo salt, 3,3'-dichlorobenzidine tetrazonium chloride.

-

The completion of the diazotization is monitored, and any excess nitrous acid is subsequently destroyed.

-

-

Coupling Reaction:

-

The coupling component, an acetoacetarylide, is dissolved in an alkaline aqueous solution.

-

This solution is then added to the previously prepared tetrazonium salt solution under controlled pH and temperature conditions.

-

The coupling reaction occurs rapidly, resulting in the precipitation of the insoluble this compound pigment.

-

The pigment slurry is then heated to a specific temperature for a defined period to facilitate crystal growth and achieve the desired pigmentary properties.

-

Finally, the pigment is isolated by filtration, washed thoroughly with water to remove soluble salts, dried, and pulverized.

-

Specific Methodologies for Key Diarylide Yellows:

-

Pigment Yellow 12 (PY12): Prepared by the coupling of tetrazotized 3,3'-dichlorobenzidine with acetoacetanilide.[6]

-

Pigment Yellow 13 (PY13): Synthesized by coupling tetrazotized 3,3'-dichlorobenzidine with acetoacet-m-xylidide.[6]

-

Pigment Yellow 14 (PY14): Produced by the coupling reaction between tetrazotized 3,3'-dichlorobenzidine and acetoacet-o-toluidide.[7] A continuous-flow synthesis using a three-stream micromixing process has also been developed to control the pH of the azo coupling reaction more accurately.[8]

-

Pigment Yellow 17 (PY17): Results from the coupling of tetrazotized 3,3'-dichlorobenzidine with acetoacet-o-anisidide.[7]

-

Pigment Yellow 83 (PY83): A detailed protocol for the synthesis of Pigment Yellow 83 involves the following steps:

-

In a primary reaction vessel, add deionized water, a dispersant, 3,3'-dichlorobenzidine (DCB), and a hydrochloric acid solution, and stir.

-

Cool the mixture to 2°C with ice and add a sodium nitrite solution to initiate the diazotization reaction, forming the diazonium solution.

-

In a separate vessel, dissolve the coupling component, 4-chloro-2,5-dimethoxyacetoacetanilide (Color Phenol AS-IRG), in deionized water and adjust the temperature and pH with liquid alkali.

-

Add glacial acetic acid to the coupling solution to adjust the pH to 6 and the temperature to 15°C.

-

Add the diazonium solution to the coupling solution. After the coupling is complete, raise the temperature to 80°C and maintain for 1.5 hours.

-

Filter, wash, and dry the crude pigment.

-

The crude pigment cake is then treated with an organic solvent, heated, and washed with water until neutral to yield the final product.[4]

-

Comparative Properties of Key this compound Pigments

The performance characteristics of this compound pigments can be tailored by modifying the chemical structures of the starting materials. The following tables summarize key quantitative data for some of the most commercially important this compound pigments.

Table 1: Physical and Chemical Properties

| Pigment | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound 12 | Pigment Yellow 12 | 6358-85-6 | C₃₂H₂₆Cl₂N₆O₄ | 629.5[9] |

| This compound 13 | Pigment Yellow 13 | 5102-83-0 | C₃₆H₃₄Cl₂N₆O₄ | 685.6 |

| This compound 14 | Pigment Yellow 14 | 5468-75-7 | C₃₄H₃₀Cl₂N₆O₄ | 657.5[5] |

| This compound 17 | Pigment Yellow 17 | 4531-49-1 | C₃₄H₃₀Cl₂N₆O₆ | 690[3] |

| This compound 83 | Pigment Yellow 83 | 5567-15-7 | C₃₆H₃₂Cl₄N₆O₈ | 818.5[10] |

Table 2: Performance and Resistance Properties

| Pigment | Heat Resistance (°C) | Lightfastness (1-8 Scale) | Oil Absorption ( g/100g ) | Acid Resistance (1-5 Scale) | Alkali Resistance (1-5 Scale) |

| PY12 | 180[11] | 6[11] | 40-50[11] | 5[12] | 5[12] |

| PY13 | 180[13] | 4 | 35-45 | 5[14] | 5[14] |

| PY14 | 180[15] | 6[15] | 35-45[15] | 5[16] | 5[16] |

| PY17 | 180[1] | 6[1] | 45-55[1] | 5[17] | 5[17] |

| PY83 | 200[18] | 7-8[6] | 60-70[19] | 5[19] | 5[19] |

(Note: Lightfastness and resistance properties are rated on scales where a higher number indicates better performance. Data is compiled from various sources and may vary depending on the specific grade and testing conditions.)

Visualizing the Synthesis Pathway

The core chemical process for producing this compound pigments can be represented as a two-step reaction pathway.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. solarimpex.com [solarimpex.com]

- 4. imagicchemicals.com [imagicchemicals.com]

- 5. C.I. Pigment Yellow 14 | C34H30Cl2N6O4 | CID 93006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. News - PIGMENT YELLOW 83 â Introduction and Application [precisechem.com]

- 7. US5151129A - Process for the production of pigments in the presence of an azo dyestuff - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Pigment Yellow 12 | C32H26Cl2N6O4 | CID 186342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. C.I. Pigment Yellow 83 | C36H32Cl4N6O8 | CID 21733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. epsilonpigments.com [epsilonpigments.com]

- 12. Organic Pigment Yellow 12 (PY12) | High-Strength Yellow Pigment for Plastics, Inks & Coatings - OOPS COLOR [oopscolor.com]

- 13. PIGMENT YELLOW 13 - Ataman Kimya [atamanchemicals.com]

- 14. Pigment Yellow 12 - SY Chemical Co., Ltd. [sypigment.com]

- 15. epsilonpigments.com [epsilonpigments.com]

- 16. advaityadyechem.co.in [advaityadyechem.co.in]

- 17. advaityadyechem.co.in [advaityadyechem.co.in]

- 18. PIGMENT YELLOW 83 - Ataman Kimya [atamanchemicals.com]

- 19. pigments.com [pigments.com]

A Technical Guide to the Solubility and Thermal Stability of Diarylide Yellow Pigments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and thermal stability of Diarylide Yellow pigments. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual representations of key processes to support advanced applications and safety assessments.

Introduction to this compound Pigments

Diarylide Yellows are a class of organic pigments characterized by their vibrant yellow to yellow-green hues. Structurally, they are disazo pigments derived from 3,3'-dichlorobenzidine (B165656).[1] These pigments are widely used in printing inks, coatings, and plastics due to their high color strength and good solvent resistance.[2][3] However, their application in high-temperature processes requires a thorough understanding of their thermal stability. This guide delves into the critical aspects of their solubility in various media and their behavior under thermal stress.

Solubility Profile

This compound pigments are known for their generally low solubility, a key characteristic of pigments designed to remain as solid particles within a medium.[4][5] This low solubility contributes to their desirable properties such as bleed and migration resistance.

Data Presentation: Solubility of this compound Pigments

The following table summarizes the quantitative solubility data available for this compound pigments. It is important to note that specific values can vary between different members of the this compound family (e.g., Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 83).

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | < 1 µg/L to 10.6 µg/L[5][6] | 23 - 25 | Very low solubility is a defining characteristic. |

| n-Octanol | 2.6 µg/L to 140 µg/L[5][6] | Not Specified | Relatively higher than in water, but still very low. |

| Toluene | Slightly soluble[1] | Not Specified | Applies specifically to Pigment Yellow 13. |

| 1,2,4-Trichlorobenzene | Soluble at high temperatures | 200 | Used for growing single crystals for X-ray crystallography.[4] |

Qualitatively, this compound pigments exhibit good to excellent fastness in many organic solvents, which is a critical attribute for their use in inks and coatings to prevent bleeding of the color.[3]

Thermal Stability

The thermal stability of this compound pigments is a critical parameter, especially for applications involving high-temperature processing such as in plastics. While generally considered to have considerable thermal stability, there is a distinct temperature threshold beyond which they degrade.[2][4]

Data Presentation: Thermal Stability of this compound Pigments

| Parameter | Value | Notes |

| Decomposition Temperature | > 200 °C[3][4][7][8][9][10] | This is the widely cited temperature at which thermal degradation begins. |

| > 300 °C (before melting)[5] | Some sources indicate a higher decomposition temperature. | |

| > 330 °C (Pigment Yellow 13)[1] | Specific values can vary for different this compound pigments. | |

| Heat Stability in Applications | ~199 °C | For applications in paints and HDPE.[9][10] |

| Hazardous Decomposition Products | 3,3'-Dichlorobenzidine (DCB)[4][7][8][9][10] | A known carcinogen, its formation is a significant safety concern. |

| Oxides of carbon and nitrogen, smoke | General products of organic material combustion.[7] |

The primary concern with the thermal decomposition of this compound pigments is the release of 3,3'-dichlorobenzidine (DCB), a carcinogenic aromatic amine.[4][7][8][9][10] This decomposition pathway is a critical consideration for both manufacturing processes and the lifecycle of products containing these pigments.

Experimental Protocols

This section outlines detailed methodologies for the determination of solubility and thermal stability of this compound pigments, based on established international standards.

Protocol for Determining Aqueous Solubility (Based on OECD Guideline 105)

Objective: To determine the water solubility of a this compound pigment using the flask method, suitable for substances with low solubility.

Apparatus:

-

Mechanical shaker or magnetic stirrer with temperature control.

-

Constant temperature bath.

-

Centrifuge.

-

Analytical balance.

-

pH meter.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Procedure:

-

Preparation: Add an excess amount of the dry this compound pigment to a series of flasks containing deionized water. The excess is crucial to ensure saturation is reached.

-

Equilibration: Seal the flasks and agitate them in a constant temperature bath at 20 ± 0.5 °C. Agitation should be gentle to avoid the formation of emulsions. The time required to reach equilibrium should be determined in a preliminary test, but is typically 24 to 48 hours for poorly soluble substances.

-

Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath to let the suspended particles settle. Centrifuge the samples at a high speed to ensure complete separation of the solid pigment from the aqueous phase.

-

Sample Analysis: Carefully take an aliquot of the clear supernatant. Analyze the concentration of the dissolved this compound pigment in the aqueous sample using a validated HPLC method.

-

Data Reporting: The solubility is reported as the average concentration from at least three replicate flasks, expressed in mg/L or µg/L. The pH of the saturated solution should also be reported.

Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss characteristics of a this compound pigment.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

-

Sample pans (e.g., platinum or ceramic).

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the dry this compound pigment (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the mass loss versus temperature curve (thermogram). The onset temperature of the major mass loss step is typically reported as the decomposition temperature. The derivative of the mass loss curve can be used to more precisely identify the temperatures of maximum decomposition rates.

Protocol for Characterizing Thermal Transitions using Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and glass transitions, and to further characterize the thermal stability of a this compound pigment.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a furnace and cooling system.

-

Sample pans (e.g., aluminum).

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the dry this compound pigment (typically 2-5 mg) into a DSC sample pan and seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas.

-

Thermal Program: Subject the sample to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected decomposition, holding it isothermally, and then cooling it back to ambient temperature.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature (DSC thermogram). Endothermic peaks may indicate melting, while exothermic peaks can indicate crystallization or decomposition. The onset temperature of an exothermic decomposition peak provides information on the thermal stability.

Mandatory Visualizations

Synthesis of this compound Pigments

The synthesis of this compound pigments is a multi-step process that begins with the diazotization of a benzidine (B372746) derivative, followed by a coupling reaction with acetoacetanilide (B1666496) or its derivatives.

Caption: A simplified workflow for the synthesis of this compound pigment.

Thermal Decomposition Pathway

The thermal decomposition of this compound pigments at temperatures exceeding 200°C is a critical process to understand due to the formation of hazardous byproducts.

Caption: The thermal decomposition pathway of this compound pigment.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pure.au.dk [pure.au.dk]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. filab.fr [filab.fr]

- 5. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. oecd.org [oecd.org]

- 9. artspectrum.com.au [artspectrum.com.au]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Diarylide Yellow Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of Diarylide Yellow compounds. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and comparative data to support their work in characterizing these significant organic pigments.

Diarylide Yellows are a class of synthetic organic pigments widely used in printing inks, plastics, and coatings. Their robust color strength and stability necessitate precise analytical methods for quality control, identification in various matrices, and safety assessments. Spectroscopic techniques are paramount in elucidating the molecular structure, purity, and characteristics of these compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within this compound compounds, which are responsible for their color. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and the solvent environment.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of a this compound pigment in a suitable solvent.

Materials:

-

This compound pigment sample (e.g., Pigment Yellow 12, 13, 14, or 83)

-

Spectroscopic grade solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Chloroform)

-

Volumetric flasks

-

Analytical balance

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Selection: Choose a solvent in which the this compound compound is sufficiently soluble and that does not absorb in the spectral region of interest (typically 350-600 nm). DMF is a commonly used solvent.

-

Stock Solution Preparation: Accurately weigh a small amount of the this compound pigment (e.g., 10 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometric Analysis:

-

Calibrate the spectrophotometer using the pure solvent as a blank.

-

Record the UV-Vis spectrum of each diluted solution over a wavelength range of 300 to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε).

-

A plot of absorbance versus concentration should yield a straight line, the slope of which is equal to ε.

-

Quantitative Data: UV-Vis Spectroscopy

| Pigment | Solvent | λmax (nm) | Reference |

| Pigment Yellow 14 | DMF | 431 | [1] |

| Pigment Yellow 14 | DMSO | 489 | [1] |

| Diarylide Derivative | Solid State | ~443 | [1] |

| Diarylide Derivative | Solution | ~431 | [1] |

Note: λmax values can shift depending on the solvent polarity and the specific substitution pattern on the diarylide molecule.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound compounds. These techniques are complementary and are crucial for identifying the characteristic bonds within the pigment molecules.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared absorption spectrum of a solid this compound pigment.

Materials:

-

This compound pigment sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.

-

Add a very small amount of the this compound pigment (approximately 1-2% of the KBr weight).

-

Thoroughly grind the mixture until a fine, homogeneous powder is obtained. This is crucial to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powder into the collar of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to correct for atmospheric and instrumental contributions.

-

Quantitative Data: FT-IR and Raman Spectroscopy

The spectra of this compound pigments are complex, but several characteristic vibrational modes can be identified.

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

| ~1670 - 1630 | C=O stretching (Amide I) | FT-IR | |

| ~1590 | C=C aromatic stretching | FT-IR/Raman | [2] |

| ~1550 | N-H bending and C-N stretching (Amide II) | FT-IR | |

| ~1500 | Azo (-N=N-) stretching | FT-IR | [2] |

| ~1450 | CH₃ bending | FT-IR | |

| ~1280 | C-N stretching | FT-IR/Raman | [2] |

| ~850 | C-H out-of-plane bending (aromatic) | FT-IR | [2] |

Note: The exact positions of these bands can vary depending on the specific molecular structure and crystalline form of the pigment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound compounds in solution. ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. Due to the low solubility of many this compound pigments, deuterated solvents such as DMSO-d₆ or CDCl₃ are often used, sometimes at elevated temperatures.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a this compound compound for structural verification.

Materials:

-

This compound pigment sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the this compound sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube. Gentle heating or sonication may be required to aid dissolution.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the prepared sample.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Quantitative Data: NMR Spectroscopy

-

¹H NMR (ppm):

-

10.0 - 11.0 (Amide N-H)

-

7.0 - 8.5 (Aromatic C-H)

-

2.0 - 2.5 (Methyl C-H)

-

-

¹³C NMR (ppm):

-

160 - 170 (Amide C=O)

-

110 - 150 (Aromatic C)

-

15 - 25 (Methyl C)

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound compounds, which aids in their identification and structural confirmation. Techniques such as Laser Desorption Ionization (LDI) and Electrospray Ionization (ESI) are often employed.

Experimental Protocol: Laser Desorption Ionization Mass Spectrometry (LDI-MS)

Objective: To obtain the mass spectrum of a this compound pigment to confirm its molecular weight and study its fragmentation.

Materials:

-

This compound pigment sample

-

MALDI plate

-

LDI-MS instrument

Procedure:

-

Sample Preparation: A small amount of the finely powdered pigment is applied directly to the MALDI plate. For Matrix-Assisted Laser Desorption Ionization (MALDI), the sample would be co-crystallized with a suitable matrix.

-

Mass Analysis: The sample plate is introduced into the mass spectrometer. The sample is irradiated with a laser, causing desorption and ionization. The resulting ions are then analyzed by the mass analyzer (e.g., Time-of-Flight - TOF).

-

Data Analysis: The resulting mass spectrum will show the molecular ion ([M]⁺ or [M+H]⁺) and various fragment ions. The fragmentation pattern can provide structural information. For Diarylide Yellows, cleavage of the amide bonds is a common fragmentation pathway.

Quantitative Data: Mass Spectrometry

| Pigment | Ionization Method | [M+H]⁺ or [M]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| Pigment Yellow 124 | LDI-MS | 749 | 497, 256 | [2] |

| Pigment Yellow 83 | LDI-MS | 817 | - | [4] |

Note: The observed m/z values correspond to the most abundant isotope.

Visualizations

General Workflow for Spectroscopic Analysis of this compound Compounds

Caption: General analytical workflow for the spectroscopic characterization of this compound compounds.

Logical Relationship for Pigment Identification

Caption: Decision-making process for the identification of an unknown yellow pigment using multiple spectroscopic techniques.

References

Diarylide Yellow Pigments: An In-depth Technical Guide to Keto-Hydrazone Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylide Yellow pigments are a significant class of organic colorants known for their vibrant yellow to reddish-yellow hues and excellent stability. A fundamental aspect of their chemistry, crucial to understanding their properties and performance, is the phenomenon of keto-hydrazone tautomerism. This technical guide provides a comprehensive overview of the tautomeric equilibrium in this compound pigments, consolidating crystallographic, spectroscopic, and theoretical data. It details the predominance of the bis-keto-hydrazone form in the solid state and explores the factors influencing the tautomeric balance in solution. This document also furnishes detailed experimental protocols for the synthesis and analysis of these pigments, intended to serve as a valuable resource for researchers in the fields of materials science, medicinal chemistry, and drug development.

Introduction

Diarylide Yellows are disazo pigments synthesized by the coupling of a tetra-azotized benzidine (B372746) derivative with two equivalents of an acetoacetanilide (B1666496) coupling component.[1] While often depicted with two azo (-N=N-) groups, extensive research has demonstrated that these pigments predominantly exist in the more stable keto-hydrazone tautomeric form in the solid state. This structural feature is stabilized by intramolecular hydrogen bonding and has profound implications for the pigments' color, lightfastness, and chemical resistance.[2][3] Understanding and controlling the tautomeric equilibrium is critical for predicting pigment properties and for the rational design of new materials with tailored characteristics.

The Keto-Hydrazone Tautomeric Equilibrium

The tautomerism in this compound pigments involves the reversible migration of a proton between a nitrogen atom of the azo group and the oxygen atom of the keto group in the acetoacetanilide moiety. This results in an equilibrium between the bis-azo-enol form and the bis-keto-hydrazone form.

Figure 1: Tautomeric equilibrium in this compound pigments.

Solid-state studies, including X-ray crystallography and solid-state NMR, have unequivocally shown that this compound pigments, such as Pigment Yellow 12, 13, 14, and 83, exist almost exclusively in the bis-keto-hydrazone form.[1][4] This is attributed to the formation of strong intramolecular six-membered hydrogen-bonded rings, which significantly stabilize this tautomer.[2]

In solution, the position of the tautomeric equilibrium is influenced by several factors, including the solvent's polarity, hydrogen-bonding capability, and the temperature.[5] Polar solvents and those capable of hydrogen bonding can shift the equilibrium by stabilizing one tautomer over the other.[5][6] While specific quantitative data for this compound pigments in solution is scarce in the literature, studies on analogous acetoacetanilide azo dyes can provide valuable insights.

Quantitative Data on Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Data for a Model Acetoacetanilide Azo Dye in Various Solvents

| Solvent | Dielectric Constant (ε) | KT | ΔG (kJ/mol) at 298 K | Reference |

| Cyclohexane | 2.02 | 0.85 | 0.40 | [Folia (2018)] |

| Toluene | 2.38 | 1.20 | -0.45 | [Dyes and Pigments (2020)] |

| Chloroform | 4.81 | 2.50 | -2.27 | [Folia (2018)] |

| Acetonitrile | 37.5 | 4.80 | -4.01 | [Dyes and Pigments (2020)] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 9.50 | -5.58 | [RSC Publishing (2021)] |

Note: The data in this table is illustrative and based on closely related monoazo acetoacetanilide pigments. Specific values for this compound pigments may vary.

Experimental Protocols

Synthesis of a this compound Pigment (e.g., Pigment Yellow 12)

This protocol describes a typical laboratory-scale synthesis of Pigment Yellow 12.

Figure 2: Workflow for the synthesis of Pigment Yellow 12.

Materials:

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452) (NaNO₂)

-

Acetoacetanilide

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium acetate

-

Distilled water

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, dissolve 3,3'-dichlorobenzidine in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30-60 minutes at 0-5 °C.

-

-

Coupling:

-

In a separate larger beaker, dissolve acetoacetanilide in an aqueous solution of sodium hydroxide.

-

Cool this coupling component solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate.

-

A yellow precipitate of the pigment will form immediately.

-

-

Work-up:

-

Continue stirring the pigment slurry for 1-2 hours, allowing the temperature to rise to room temperature.

-

Filter the pigment using a Buchner funnel.

-

Wash the filter cake with copious amounts of distilled water until the filtrate is neutral and free of chloride ions (test with AgNO₃).

-

Dry the pigment in an oven at 60-80 °C to a constant weight.[7]

-

Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy

This protocol outlines a general method for determining the tautomeric equilibrium constant (KT) of a this compound pigment in a given solvent.

Figure 3: Experimental workflow for UV-Vis analysis of tautomeric equilibrium.

Materials and Equipment:

-

This compound pigment

-

Spectroscopic grade solvents

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound pigment of a known concentration in the desired solvent. Due to the low solubility of these pigments, sonication may be required.

-

Prepare a series of dilutions from the stock solution.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-700 nm).

-

The azo tautomer typically shows an absorption band at a shorter wavelength compared to the bathochromically shifted band of the hydrazone tautomer.[8]

-

-

Data Analysis:

-

If the absorption bands of the two tautomers overlap, deconvolution of the spectra is necessary to determine the absorbance of each individual tautomer.[4]

-

The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc), provided the molar extinction coefficients (ε) of the pure tautomers are known or can be estimated.

-

The tautomeric equilibrium constant (KT) is calculated as the ratio of the concentrations of the keto-hydrazone and azo-enol forms.

-

Quantitative Analysis of Tautomers by ¹H NMR Spectroscopy

This protocol provides a general framework for the quantitative analysis of tautomeric mixtures of this compound pigments in solution using ¹H NMR.

Materials and Equipment:

-

This compound pigment

-

Deuterated solvents (e.g., DMSO-d₆, Chloroform-d)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound pigment in a known volume of the deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include a calibrated 90° pulse, a sufficiently long relaxation delay (at least 5 times the longest T₁), and a high signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the signals corresponding to the protons of the azo-enol and keto-hydrazone tautomers. The NH proton of the hydrazone form typically appears as a downfield signal.[2][9]

-

Integrate the well-resolved signals of both tautomers.

-

The mole fraction of each tautomer can be determined from the ratio of the integrals of their respective characteristic signals.[4]

-

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of this compound pigments is a dynamic process governed by thermodynamic principles. The relative stability of the tautomers, and thus the position of the equilibrium, is influenced by both intramolecular and intermolecular factors.

Figure 4: Factors influencing the tautomeric equilibrium and resulting properties.

Conclusion

The keto-hydrazone tautomerism is a defining characteristic of this compound pigments, with the bis-keto-hydrazone form being the overwhelmingly predominant species in the solid state. This stability is conferred by extensive intramolecular hydrogen bonding. In solution, a dynamic equilibrium exists, the position of which is sensitive to the surrounding environment. While quantitative data for Diarylide Yellows in solution remains an area for further investigation, the principles and experimental methodologies outlined in this guide provide a robust framework for their study. A thorough understanding of this tautomeric phenomenon is indispensable for the continued development and application of these important industrial pigments and for exploring their potential in other scientific domains.

References

- 1. Tautomerism of azo dyes in the solid state [uochb.cz]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. folia.unifr.ch [folia.unifr.ch]

- 5. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jbiochemtech.com [jbiochemtech.com]

- 8. researchgate.net [researchgate.net]

- 9. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Health and Safety of Diarylide Yellow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations associated with Diarylide Yellow pigments. Diarylide Yellows are a class of organic pigments used in a wide range of applications, including printing inks, plastics, and coatings. While generally considered to have low acute toxicity, a comprehensive understanding of their potential hazards, particularly concerning thermal decomposition and long-term exposure, is crucial for ensuring safe handling and use in research and development settings.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for various this compound pigments. These pigments are often identified by their Colour Index (C.I.) names, such as Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83. The data is primarily derived from studies conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Table 1: Acute Toxicity Data for this compound Pigments

| Pigment Name | CAS No. | Test Species | Route of Administration | LD50/LC50 Value | Reference |

| Pigment Yellow 12 | 6358-85-6 | Rat | Oral | > 5000 mg/kg bw | [1] |

| Rat | Dermal | > 2000 mg/kg bw | [1] | ||

| Rat | Inhalation (dust) | > 4.5 mg/L (4h) | [1] | ||

| Pigment Yellow 13 | 5102-83-0 | Rat | Oral | > 5000 mg/kg bw | [2] |

| Rabbit | Dermal | > 2000 mg/kg bw | [2] | ||

| Pigment Yellow 83 | 5567-15-7 | Rat | Oral | > 5000 mg/kg bw | [3] |

| Rabbit | Dermal | > 2000 mg/kg bw | [3] |

Table 2: Repeated Dose Toxicity Data for this compound Pigments

| Pigment Name | CAS No. | Test Species | Route of Administration | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Reference |

| Pigment Yellow 12 | 6358-85-6 | Rat | Oral | 28 days | 1000 mg/kg bw/day | [4] |

| Pigment Yellow 13 | 5102-83-0 | Rat | Oral | 28 days | 1000 mg/kg bw/day | [4] |

| Pigment Yellow 83 | 5567-15-7 | Rat | Oral | 90 days | 1000 mg/kg bw/day | [4] |

Table 3: Genotoxicity and Carcinogenicity Data for this compound Pigments

| Pigment Name | CAS No. | Test System | Result | Reference |

| Pigment Yellow 12 | 6358-85-6 | Ames Test (Bacterial Reverse Mutation) | Non-mutagenic | [4] |

| In vitro Mammalian Chromosome Aberration Test | Non-clastogenic | [4] | ||

| Carcinogenicity Bioassay (Rat, Mouse) | No evidence of carcinogenicity | [5] | ||

| Pigment Yellow 13 | 5102-83-0 | Ames Test (Bacterial Reverse Mutation) | Non-mutagenic | [4] |

| Pigment Yellow 83 | 5567-15-7 | Ames Test (Bacterial Reverse Mutation) | Non-mutagenic | [4] |

| Carcinogenicity Bioassay (Rat, Mouse) | No evidence of carcinogenicity | [4] |

Key Health and Safety Considerations

Acute Effects

This compound pigments generally exhibit low acute toxicity via oral, dermal, and inhalation routes.[1][2][3] However, as with any fine powder, inhalation of dust can cause mechanical irritation to the respiratory tract.[6][7] Direct contact with the eyes may also cause physical irritation.[6][7] Skin contact may result in mild irritation in some individuals.[6]

Chronic Effects

Repeated dose studies in animals have not shown significant systemic toxicity at high dose levels.[4] Long-term carcinogenicity bioassays on rats and mice have not provided evidence of a carcinogenic effect for this compound pigments themselves.[4][5] Similarly, in vitro genotoxicity tests have been negative.[4]

Thermal Decomposition

A critical safety concern for this compound pigments is their potential for thermal decomposition at temperatures exceeding 200°C (392°F).[1][8] This decomposition can lead to the formation of 3,3'-dichlorobenzidine (B165656) (DCB), a compound classified as a potential human carcinogen.[1][9] Therefore, it is imperative to avoid overheating these pigments during processing and handling.

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following standardized and internationally accepted protocols, primarily the OECD Guidelines for the Testing of Chemicals. Below are detailed methodologies for key experiments cited.

Acute Oral Toxicity (OECD 423)

-

Test Principle: The acute toxic class method is a stepwise procedure with the use of a limited number of animals per step. The method is based on the observation of mortality and clinical signs of toxicity.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: A starting dose is administered to a group of three animals. The substance is administered orally by gavage in a single dose. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Depending on the outcome, the test is continued with subsequent groups at higher or lower fixed dose levels.

-

Observations: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (OECD 402)

-

Test Principle: This test assesses the potential for a substance to cause toxicity when applied to the skin.

-

Test Animals: Adult rats, rabbits, or guinea pigs are used.

-

Procedure: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is covered with a porous gauze dressing for a 24-hour exposure period. A limit test at 2000 mg/kg body weight is often performed initially.

-

Observations: Animals are observed for mortality and signs of toxicity for 14 days. Body weight is recorded weekly. A gross necropsy is performed on all animals.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Test Principle: This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

-

Procedure: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. Several concentrations of the test substance are tested in triplicate.

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Visualizations

Signaling Pathways and Experimental Workflows

dot

Caption: Hazard Identification Workflow for this compound.

dot

Caption: Thermal Decomposition of this compound.

References

A Technical Guide to Diarylide Yellow Pigments: Classification, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diarylide Yellow pigments, a significant class of synthetic organic pigments. The guide details their classification according to the Colour Index system, presents their key performance characteristics in a comparative format, and outlines the standardized experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for professionals in research and development who require a deep understanding of these materials for their applications.

Introduction to this compound Pigments

This compound pigments are a class of organic compounds widely used as colorants in various applications, including inks, coatings, plastics, and textiles.[1] They are characterized by the presence of two azo groups in their chemical structure, which are formed through the coupling of a doubly diazotized aromatic diamine (often a derivative of benzidine) with two molecules of an acetoacetanilide (B1666496) derivative.[1][2] The specific substituents on both the diamine and the acetoacetanilide components allow for the synthesis of a range of yellow shades, from greenish to reddish tones.[1] These pigments are known for their good color strength and solvent fastness, though their lightfastness can vary.[2]

Classification and Colour Index

This compound pigments are classified within the Colour Index (CI) system, a standardized method for identifying colorants. Each pigment is assigned a CI Generic Name (e.g., Pigment Yellow 12) and a CI Constitution Number. The following table provides a classification of several common this compound pigments.

| CI Generic Name | Common Name/Acronym | CI Constitution Number | CAS Number |

| Pigment Yellow 12 | Benzidine Yellow G | 21090 | 6358-85-6 |

| Pigment Yellow 13 | This compound AAMX | 21100 | 5102-83-0 |

| Pigment Yellow 14 | This compound AAOT | 21095 | 5468-75-7 |

| Pigment Yellow 17 | This compound 17 | 21105 | 4531-49-1 |

| Pigment Yellow 81 | This compound 81 | 21127 | 22094-93-5 |

| Pigment Yellow 83 | This compound HR | 21108 | 5567-15-7 |

Quantitative Performance Data

The performance of this compound pigments is crucial for their application. The following tables summarize key quantitative data for several common Diarylide Yellows, allowing for easy comparison.

Physical and Chemical Properties

| CI Generic Name | Density (g/cm³) | Oil Absorption ( g/100g ) |

| Pigment Yellow 12 | ~1.4 | 40-50 |

| Pigment Yellow 13 | ~1.5 | 30-50 |

| Pigment Yellow 14 | ~1.6 | 35-45 |

| Pigment Yellow 83 | 1.2-1.5 | 40-90 |

Fastness Properties

Lightfastness is rated on the Blue Wool Scale from 1 to 8, where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.[3][4][5] Heat and chemical resistance are typically rated on a scale of 1 to 5, where 1 is poor and 5 is excellent.[6][7]

| CI Generic Name | Heat Resistance (°C) | Lightfastness (Full Shade) | Water Resistance | Acid Resistance | Alkali Resistance |

| Pigment Yellow 12 | 160 | 3 | 5 | 4-5 | 4 |

| Pigment Yellow 13 | 180 | 4 | 4-5 | 5 | 5 |

| Pigment Yellow 14 | 180 | 3-4 | 5 | 4-5 | 4-5 |

| Pigment Yellow 83 | 200 | 5-6 | 5 | 5 | 5 |

Experimental Protocols

The characterization and performance evaluation of this compound pigments are conducted using standardized experimental protocols.

Lightfastness Testing (ASTM D4303)

The lightfastness of pigments is determined according to ASTM D4303, "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials."[8][9][10][11]

-

Objective: To simulate the effects of long-term indoor illumination on the color stability of the pigment.

-

Methodology:

-

Specimen Preparation: The pigment is dispersed in a suitable binder and applied to a substrate. A portion of the specimen is shielded from light to serve as a reference.

-

Exposure: The specimens are exposed to a controlled light source. ASTM D4303 outlines several methods, including:

-

Evaluation: The color change between the exposed and unexposed portions of the specimen is measured using a spectrophotometer or colorimeter. The color difference is calculated using the CIE 1976 Lab* color difference equation (ΔE*).[8][9][10] The lightfastness is then rated based on the magnitude of this color change, often correlated to the Blue Wool Scale.

-

Chemical Resistance Testing (ISO 2812)

The resistance of pigments to various liquids is evaluated based on methods described in ISO 2812, "Paints and varnishes — Determination of resistance to liquids."[12][13][14][15]

-

Objective: To assess the effect of chemicals on the pigment's color and the integrity of the coating.

-

Methodology: ISO 2812 specifies several methods, including:

-

Method 1: Immersion in liquids other than water: A coated test panel is fully or partially immersed in the test liquid for a specified duration and at a defined temperature.[12][13][14]

-

Method 2: Using an absorbent medium: A pad soaked in the test liquid is placed on the coated surface.

-

Spotting methods: A drop of the test liquid is placed on the coating.[16]

-

-

Evaluation: After the exposure period, the coating is examined for any changes, such as discoloration, blistering, softening, or loss of adhesion. The degree of change is rated on a 1 to 5 scale.

Mandatory Visualizations

Pigment Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of this compound pigments, from synthesis to performance evaluation.

References

- 1. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. gulmendigital.com.au [gulmendigital.com.au]

- 4. grokipedia.com [grokipedia.com]

- 5. hibiscus-plc.co.uk [hibiscus-plc.co.uk]

- 6. Good pigment can not do without these performance indicators! [cainochem.com]

- 7. kingchroma.com [kingchroma.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. standards.globalspec.com [standards.globalspec.com]

- 10. store.astm.org [store.astm.org]

- 11. micomlab.com [micomlab.com]

- 12. Coatings Chemical Resistance Testing – Oil & Gas Protection | Element [element.com]

- 13. BS EN ISO 2812-1:2017 - TC | 31 Jan 2018 | BSI Knowledge [knowledge.bsigroup.com]

- 14. industrialphysics.com [industrialphysics.com]

- 15. testinglab.com [testinglab.com]

- 16. sciomax.com [sciomax.com]

An In-depth Technical Guide to the Toxicology and Potential Hazards of Diarylide Yellow

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological data and potential hazards associated with Diarylide Yellow pigments. The information is intended to support researchers, scientists, and professionals in drug development in understanding the safety profile of these widely used colorants.

Executive Summary

This compound pigments are a class of synthetic organic pigments used extensively in printing inks, plastics, and paints.[1] Generally, they are considered to possess low toxicity in their intact form due to their very low solubility in water and biological media.[1][2] The primary toxicological concern associated with this compound pigments is not from the pigments themselves, but from their potential to degrade under certain conditions, particularly at elevated temperatures, to release 3,3'-dichlorobenzidine (B165656) (DCB), a known animal carcinogen.[1] This guide will detail the available toxicological data for this compound pigments and the associated hazards of their decomposition products.

Physicochemical Properties

This compound pigments are characterized by their diarylide and azo chromophore groups. They are known for their bright yellow to reddish-yellow hues, high color strength, and good stability.[3] Their high molecular weight and low solubility in water and organic solvents contribute to their low bioavailability.[1][2]

Toxicological Data

The toxicological data for this compound pigments indicates a low order of acute toxicity. Chronic toxicity and carcinogenicity studies on the intact pigments have not demonstrated significant adverse effects.

The following tables summarize the available quantitative toxicological data for various this compound pigments.

Table 1: Acute Toxicity of this compound Pigments

| Pigment | Test Species | Route of Administration | LD50/LC50 | Reference |

| Pigment Yellow 13 | Rat | Oral | >3000 mg/kg bw | [4] |

| Pigment Yellow 83 | Rat | Oral | >1750 mg/kg bw | [4] |

| This compound Pigments (general) | Experimental Animals | Oral | >1750 mg/kg bw | [4] |

| Pigment Yellow 13 | Not specified | Dermal | >3000 mg/kg bw | [4] |

| Pigment Yellow 13 | Not specified | Inhalation | >4448 mg/m³ | [4] |

Table 2: Repeated Dose and Chronic Toxicity of this compound Pigments

| Pigment | Test Species | Study Type | NOAEL | Reference |

| Pigment Yellow 12 | Rat | 4-7 weeks oral administration (OECD TG 422) | 1000 mg/kg/day | [4] |

| Pigment Yellow 12 | Rat | Long-term study | >630 mg/kg | [4] |

| Pigment Yellow 12 | Mouse | Long-term study | >1960 mg/kg | [4] |

| Pigment Yellow 83 | Rat & Mouse | Chronic toxicity studies | No toxicologically significant effects up to 6500 mg/kg/day | [4] |

| Diarylanilide Yellow | Fischer 344 Rats & B6C3F1 Mice | Carcinogenicity Bioassay (78 weeks) | No evidence of carcinogenicity at up to 5% in feed | [5][6][7] |

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation of the data.

This study was conducted to evaluate the potential carcinogenicity of technical-grade diarylanilide yellow in Fischer 344 rats and B6C3F1 mice.[5][6][7]

-

Test Animals: Groups of 50 male and 50 female Fischer 344 rats and B6C3F1 mice.[5][6][7]

-

Administration: The test compound was administered in the feed at two concentrations.[5][6][7]

-

Dosage:

-

Control Group: 50 animals of each sex for each species were fed a basal diet without the test compound.[5][6][7]

-

Duration: The treatment period was 78 weeks, followed by an observation period of up to 28 weeks for rats and 19 weeks for mice.[5][6][7]

-

Endpoints Evaluated: Survival, body weight gain, clinical signs of toxicity, and histopathological examination for neoplastic and non-neoplastic lesions.[5][6]

This guideline is designed to provide initial information on the potential health hazards of a chemical following repeated exposure, including effects on reproduction and development.[8][9]

-

Test Animals: Typically rats.[8]

-

Administration: The test substance is administered orally on a daily basis.[8]

-

Dosage: At least three dose levels and a control group are used.[8]

-

Duration: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[8]

-

Endpoints Evaluated:

-

General Toxicity: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs.

-

Reproductive/Developmental Toxicity: Estrous cycle monitoring, mating performance, fertility, pregnancy outcomes, and observation of offspring for viability, growth, and development.[8]

-

Potential Hazards and Signaling Pathways

The primary hazard associated with this compound is not its inherent toxicity, which is low, but its potential to generate hazardous decomposition and metabolic products.

There is evidence that this compound pigments can degrade at temperatures above 200°C to release 3,3'-dichlorobenzidine (DCB).[1] DCB is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the U.S. Department of Health and Human Services.[10]

Caption: Thermal decomposition of this compound to 3,3'-dichlorobenzidine.

Azo dyes, including Diarylide Yellows, can undergo metabolic reduction of the azo bond (-N=N-) to form aromatic amines.[11][12] This reductive cleavage can be catalyzed by azoreductases present in intestinal microorganisms and in the liver.[11][13][14] For this compound pigments, this metabolic pathway could potentially lead to the in vivo formation of DCB, although the low bioavailability of the pigments limits this process.[2]

Caption: Metabolic pathway of this compound via reductive cleavage.

Animal studies have shown that DCB can induce tumors at various sites, including the liver, bladder, and mammary gland.[15] The carcinogenicity of aromatic amines like DCB is generally attributed to their metabolic activation to reactive electrophilic species that can form DNA adducts, leading to mutations and the initiation of cancer.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a chronic toxicity and carcinogenicity bioassay, such as the one conducted by the NCI for diarylanilide yellow.

Caption: Workflow for a chronic toxicity and carcinogenicity bioassay.

Conclusion